KJ Pyr 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KJ Pyr 9 is a small-molecule inhibitor identified from a Kröhnke pyridine library. It is known for its potent inhibition of the MYC transcription factor, which is implicated in the regulation of cell growth, differentiation, metabolism, and apoptosis. MYC is often overexpressed in various human cancers, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
KJ Pyr 9 is a novel small molecule inhibitor that primarily targets the c-Myc transcription factor . c-Myc is a transcription factor that belongs to the basic-helix-loop-helix-leucine zipper (bHLHZip) family present in the cell nucleus, where it acts to regulate cell growth, differentiation, metabolism, and death . It is frequently dysregulated in many human cancers .
Mode of Action
This compound functions as an inhibitor of c-Myc in biochemical assays, in cells, and in xenograft experiments . In vitro, this compound binds to c-Myc as well as c-Myc/Max dimers and can disrupt the binding of c-Myc/Max dimers with E-box DNA . In cells, c-Myc/Max dimerization can be disrupted as demonstrated by protein fragment complementation assays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the c-Myc/Max/Mxd network . To fold and become transcriptionally active, c-Myc must first heterodimerize with Max, a process governed by the coiling of their bHLHZip domains . Once dimerized, the c-Myc/Max complex acts as a master transcriptional regulator by binding via its basic region to a specific DNA consensus sequence CANNTG, known as the Enhancer-box (E-box) . This compound disrupts this process, thereby inhibiting the transcriptional targets of c-Myc .
Pharmacokinetics
This compound has sufficient pharmacokinetic properties to penetrate tissue and prevent tumor growth . It cannot reduce existing tumors; its inability to decrease tumor size may be due to residual c-myc activity as an effect of incomplete c-myc inhibition .
Result of Action
The result of this compound’s action is the inhibition of c-Myc-dependent cancer cell line proliferation in vitro . It also inhibits the growth of MDA-MB-231 breast cancer cell xenografts in mice . In vivo, this compound effectively blocks the growth of a xenotransplant of c-Myc-amplified human cancer cells .
Preparation Methods
KJ Pyr 9 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves the formation of a pyridine ring, followed by the introduction of various substituents to achieve the desired structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a Kröhnke pyridine synthesis, which involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate.
Introduction of substituents: Various substituents are introduced to the pyridine ring through nucleophilic substitution reactions, often using reagents such as halides and organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
KJ Pyr 9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine ring. Common reagents include halides and organometallic compounds.
Hydrolysis: Hydrolysis reactions can break down this compound into its constituent parts using acidic or basic conditions.
Scientific Research Applications
KJ Pyr 9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its anti-cancer properties. .
Drug Development: this compound serves as a lead compound for the development of new MYC inhibitors.
Biological Studies: This compound is used to study the role of MYC in various biological processes, including cell cycle regulation, apoptosis, and metabolism.
Industrial Applications:
Comparison with Similar Compounds
KJ Pyr 9 is unique among MYC inhibitors due to its high affinity and specificity for the MYC-MAX complex. Similar compounds include:
10074-G5: A MYC inhibitor that binds to a different site on the MYC protein, also with lower affinity.
This compound stands out due to its ability to cross the blood-brain barrier and its potent anti-cancer activity in vivo, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDVYCKFQYVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.